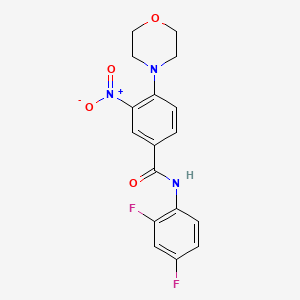![molecular formula C17H29ClN2O2 B4399715 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride
描述
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride involves the inhibition of PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. The increased levels of cGMP activate protein kinase G (PKG), which phosphorylates several proteins involved in smooth muscle relaxation. This results in the relaxation of smooth muscles and increased blood flow, which can be beneficial in the treatment of several medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to increase the levels of cGMP in smooth muscle cells, leading to the activation of PKG and subsequent smooth muscle relaxation. This can result in increased blood flow and improved oxygenation of tissues. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several medical conditions such as atherosclerosis and diabetes.
实验室实验的优点和局限性
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields using the optimized synthesis method. Additionally, the compound has been extensively studied in scientific research, and its mechanism of action and physiological effects are well understood. However, the compound has some limitations for lab experiments. The compound is highly hydrophilic, which can limit its ability to penetrate cell membranes. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.
未来方向
Several future directions for the study of 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride can be identified. One potential direction is the investigation of the compound's activity as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-inflammatory and antioxidant properties can be further studied for their potential applications in the treatment of several medical conditions such as atherosclerosis and diabetes. Furthermore, the compound's hydrophilicity can be addressed by developing novel formulations that can enhance its ability to penetrate cell membranes. Finally, the compound's short half-life can be addressed by developing prodrugs that can increase its stability and prolong its effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. The compound's activity as a potent inhibitor of PDE5 and its subsequent effects on smooth muscle relaxation and blood flow make it a promising candidate for the treatment of several medical conditions. However, the compound's hydrophilicity and short half-life can limit its effectiveness in lab experiments. Further research is needed to address these limitations and explore the compound's potential applications in the treatment of several medical conditions.
科学研究应用
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride has been extensively studied for its potential applications in the field of medicine. Several scientific studies have reported the compound's activity as a potent inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in the regulation of smooth muscle relaxation and blood flow. Therefore, the inhibition of PDE5 by this compound can lead to the relaxation of smooth muscles and increased blood flow, which can be useful in the treatment of several medical conditions such as erectile dysfunction, pulmonary hypertension, and Raynaud's phenomenon.
属性
IUPAC Name |
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-14-20-16-7-4-5-8-17(16)21-15-6-9-19-12-10-18(2)11-13-19;/h4-5,7-8H,3,6,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXAWPIPQUKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-5-({[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]amino}methyl)-2-furamide](/img/structure/B4399662.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)
![2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399681.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)